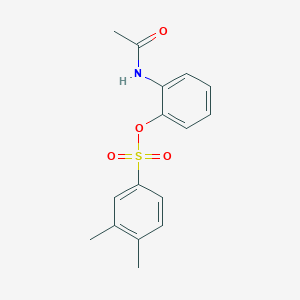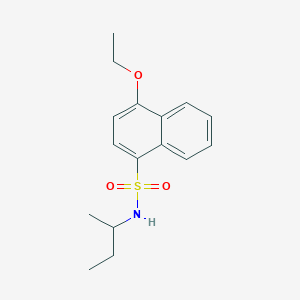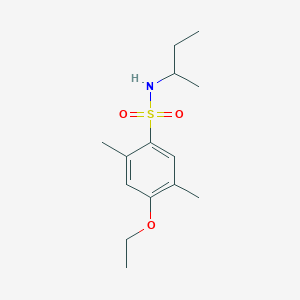
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide, also known as EHPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of sulfonamides and has been found to exhibit remarkable biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide is based on its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This results in a cascade of downstream effects, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to modulate the immune response, making it a potential candidate for the treatment of various autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in water and organic solvents. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide, including its potential applications in drug development, particularly for the treatment of cancer and autoimmune disorders. Further studies are also needed to elucidate its mechanism of action and to explore its potential as a diagnostic tool for certain diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide could lead to its wider use in various fields of research.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Propiedades
Nombre del producto |
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H15NO4S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
4-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-13-6-8-14(9-7-13)20(17,18)15-11-4-3-5-12(16)10-11/h3-10,15-16H,2H2,1H3 |
Clave InChI |
ILLNUZMCQQNCNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)












